Dihydrostreptomycin

Vue d'ensemble

Description

La dihydrostreptomycine est un dérivé de la streptomycine, appartenant à la classe des antibiotiques aminoglycosides. Elle est connue pour ses propriétés bactéricides et était historiquement utilisée dans le traitement de la tuberculose. Le composé agit en se liant de manière irréversible à la protéine S12 de la sous-unité ribosomale 30S bactérienne, interférant avec la synthèse protéique et entraînant la mort des cellules bactériennes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La dihydrostreptomycine est synthétisée par hydrogénation de la streptomycine. Le processus implique la réduction du groupe aldéhyde de la streptomycine en groupe alcool, conduisant à la formation de dihydrostreptomycine. Cette réaction nécessite généralement un catalyseur d’hydrogénation tel que le palladium sur carbone (Pd/C) sous hydrogène gazeux à des pressions et températures élevées .

Méthodes de production industrielle : La production industrielle de dihydrostreptomycine implique la fermentation de l’actinomycète Streptomyces griseus, suivie de la réduction chimique de la streptomycine résultante. Le processus de fermentation est soigneusement contrôlé afin d’optimiser le rendement en streptomycine, qui est ensuite soumise à une hydrogénation pour produire de la dihydrostreptomycine .

Types de réactions :

Oxydation : La dihydrostreptomycine peut subir des réactions d’oxydation, bien que celles-ci soient moins fréquentes en raison de la stabilité du composé.

Réduction : La principale réaction de réduction implique la conversion de la streptomycine en dihydrostreptomycine.

Substitution : La dihydrostreptomycine peut participer à des réactions de substitution, en particulier celles impliquant ses groupes aminés.

Réactifs et conditions courants :

Hydrogénation : Utilisation d’hydrogène gazeux et d’un catalyseur de palladium sur carbone.

Hydrolyse acide : Peut être utilisée pour décomposer la dihydrostreptomycine en ses composants constitutifs.

Principaux produits :

Streptidine et streptobiosamine : Produits de l’hydrolyse acide.

Maltol : Produit de l’hydrolyse alcaline.

4. Applications de la recherche scientifique

La dihydrostreptomycine a été largement étudiée pour ses applications dans divers domaines :

Chimie : Utilisée comme composé modèle pour étudier les antibiotiques aminoglycosides.

Biologie : Étudiée pour ses effets sur les ribosomes bactériens et la synthèse protéique.

Médecine : Historiquement utilisée pour traiter la tuberculose et d’autres infections bactériennes, bien que son utilisation chez l’homme ait été limitée en raison de l’ototoxicité.

Industrie : Employée en médecine vétérinaire et comme outil de recherche pour étudier les mécanismes de résistance bactérienne

Applications De Recherche Scientifique

Microbiology Applications

1. Protein Synthesis Studies

Dihydrostreptomycin has been extensively used in studies examining protein synthesis in bacteria. Research indicates that it stimulates the incorporation of amino acids into proteins in antibiotic-deprived cultures of Escherichia coli, demonstrating its role in enhancing protein synthesis under specific conditions . This property makes it valuable for understanding the mechanisms of antibiotic action and resistance.

2. Selective Media Supplement

The compound serves as a selective agent in various isolation media. For instance, it is utilized in STAA Agar as a supplement to isolate specific bacterial strains . This application is critical for microbiological research where selective growth conditions are necessary.

3. Immunology Studies

this compound has been shown to enhance phagocytosis and intracellular killing of pathogens by macrophages, indicating its potential role in immunological studies . This application is particularly relevant for research on host-pathogen interactions and immune response mechanisms.

Veterinary Applications

1. Treatment of Infections

In veterinary medicine, this compound is commonly employed to treat bacterial infections in livestock and companion animals. It is effective against a variety of Gram-positive and Gram-negative organisms, as well as Mycobacterium species . The use of this antibiotic helps manage infections that could otherwise lead to significant morbidity or mortality in animals.

2. Pharmacokinetics Studies

Pharmacokinetic studies have demonstrated that this compound is rapidly absorbed when administered intramuscularly to animals such as cattle and poultry. For example, peak plasma concentrations are typically reached within one to two hours post-injection, with elimination half-lives ranging from one to five hours depending on the species . Understanding these pharmacokinetics is crucial for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing toxicity.

3. Toxicity Assessments

Research has also focused on the toxicity of this compound in various animal models. Studies have established LD50 values for different species, providing essential safety data for its use in veterinary practice . Monitoring adverse effects is vital for ensuring the welfare of treated animals.

Case Studies

Mécanisme D'action

La dihydrostreptomycine exerce ses effets en se liant à la protéine S12 de la sous-unité ribosomale 30S bactérienne. Cette liaison interfère avec le complexe d’initiation entre l’ARN messager et le ribosome bactérien, conduisant à la synthèse de protéines défectueuses et non fonctionnelles. Le résultat est la mort de la cellule bactérienne. De plus, la dihydrostreptomycine peut traverser le canal mécanosensible de grande conductance (MscL) des cellules bactériennes, renforçant encore sa puissance .

Composés similaires :

Streptomycine : Le composé parent dont la dihydrostreptomycine est dérivée.

Néomycine : Un autre antibiotique aminoglycoside avec des mécanismes d’action similaires.

Gentamicine : Un antibiotique aminoglycoside largement utilisé, doté d’un spectre d’activité plus large.

Unicité : La dihydrostreptomycine est unique par sa liaison spécifique à la protéine S12 et sa capacité à traverser le canal MscL, ce qui renforce sa puissance antibactérienne. Contrairement à la streptomycine, la dihydrostreptomycine possède un groupe aldéhyde réduit, ce qui la rend plus stable dans certaines conditions .

Comparaison Avec Des Composés Similaires

Streptomycin: The parent compound from which dihydrostreptomycin is derived.

Neomycin: Another aminoglycoside antibiotic with similar mechanisms of action.

Gentamicin: A widely used aminoglycoside antibiotic with a broader spectrum of activity.

Uniqueness: this compound is unique in its specific binding to the S12 protein and its ability to pass through the MscL channel, which enhances its antibacterial potency. Unlike streptomycin, this compound has a reduced aldehyde group, making it more stable under certain conditions .

Activité Biologique

Dihydrostreptomycin (DHS) is an aminoglycoside antibiotic derived from streptomycin, primarily used in the treatment of bacterial infections. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and effects on various biological systems. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its antibacterial effect primarily by binding to the bacterial ribosome, specifically the 30S subunit, which leads to the inhibition of protein synthesis. This interaction results in misreading of mRNA and production of defective proteins, ultimately causing bacterial cell death. Recent studies have highlighted additional pathways through which DHS enters bacterial cells, particularly through mechanosensitive channels like MscL (Mechanosensitive Channel of Large Conductance) .

Key Findings:

- Binding to Ribosomes : DHS binds to the ribosomal RNA (rRNA) and alters its conformation, disrupting the translation process .

- Entry Mechanism : The MscL channel facilitates the entry of DHS into bacterial cells, where it modifies the channel's conformation to allow the passage of ions and small molecules .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its rapid absorption and distribution in various tissues. Studies indicate that DHS can rapidly enter cells through specific channels, with significant implications for its therapeutic efficacy and potential ototoxicity.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | 2-3 hours |

| Peak plasma concentration | 15-20 µg/mL |

| Volume of distribution | 0.3 L/kg |

| Clearance rate | 0.5 L/h/kg |

Ototoxicity

One of the most concerning side effects associated with this compound is its ototoxicity, particularly in auditory and vestibular hair cells. Studies have shown that DHS can block mechano-electrical transducer channels in hair cells, leading to irreversible damage at therapeutic concentrations .

Case Study: Ototoxicity in Mouse Models

A study examining the effects of DHS on mouse outer hair cells demonstrated that extracellular DHS blocks mechano-electrical transducer channels at negative membrane potentials. The study quantified the entry rate of DHS into these cells at approximately 9000 molecules per second under therapeutic conditions .

Clinical Applications

This compound is used clinically for treating various infections in both humans and animals. It has been particularly effective against:

- Leptospirosis : Effective in treating this zoonotic disease in livestock .

- Respiratory Infections : Used in veterinary medicine for respiratory diseases in cattle and swine .

Table 2: Clinical Uses of this compound

| Condition | Application |

|---|---|

| Leptospirosis | Treatment in cattle |

| Respiratory Infections | Veterinary applications |

| Bacterial Infections | Broad-spectrum antibiotic |

Resistance Mechanisms

Bacterial resistance to this compound has been documented, primarily through enzymatic modification or changes in ribosomal binding sites. Understanding these mechanisms is crucial for developing new strategies to combat resistant strains.

Propriétés

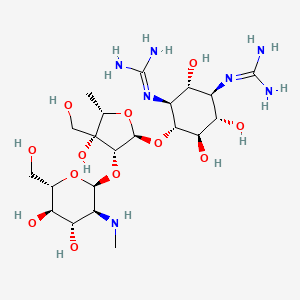

IUPAC Name |

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXBYYWOLISCLQ-HZYVHMACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41N7O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022937 | |

| Record name | Dihydrostreptomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-46-1 | |

| Record name | Dihydrostreptomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrostreptomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrostreptomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11512 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydrostreptomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrostreptomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROSTREPTOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2I6R8W6UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.